molecular formula C25H16ClNO4 B12396149 FGFR1 inhibitor 7

FGFR1 inhibitor 7

Cat. No.: B12396149
M. Wt: 429.8 g/mol
InChI Key: FYPVVCKYZMVQBR-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fibroblast growth factor receptor 1 inhibitor 7 is a compound that targets the fibroblast growth factor receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of fibroblast growth factor receptor 1 signaling is implicated in various cancers, making fibroblast growth factor receptor 1 inhibitor 7 a promising therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fibroblast growth factor receptor 1 inhibitor 7 involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Generally, the synthesis involves:

Industrial Production Methods

Industrial production of fibroblast growth factor receptor 1 inhibitor 7 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

Fibroblast growth factor receptor 1 inhibitor 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

Fibroblast growth factor receptor 1 inhibitor 7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study receptor-ligand interactions and signaling pathways.

    Biology: Investigates the role of fibroblast growth factor receptor 1 in cell biology and disease mechanisms.

    Medicine: Explores therapeutic potential in treating cancers with dysregulated fibroblast growth factor receptor 1 signaling.

Mechanism of Action

Fibroblast growth factor receptor 1 inhibitor 7 exerts its effects by binding to the fibroblast growth factor receptor 1, inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation, differentiation, and survival. Key molecular targets and pathways include the mitogen-activated protein kinase and phosphoinositide 3-kinase-AKT signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fibroblast growth factor receptor 1 inhibitor 7 is unique due to its high selectivity for fibroblast growth factor receptor 1, making it a valuable tool for studying specific receptor functions and therapeutic applications. Its distinct chemical structure and binding properties differentiate it from other inhibitors .

Properties

Molecular Formula

C25H16ClNO4

Molecular Weight

429.8 g/mol

IUPAC Name

2-chloro-3-[3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione

InChI

InChI=1S/C25H16ClNO4/c26-22-23(25(31)20-7-2-1-6-19(20)24(22)30)27-17-5-3-4-16(14-17)21(29)13-10-15-8-11-18(28)12-9-15/h1-14,27-28H/b13-10+

InChI Key

FYPVVCKYZMVQBR-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)/C=C/C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)C=CC4=CC=C(C=C4)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.